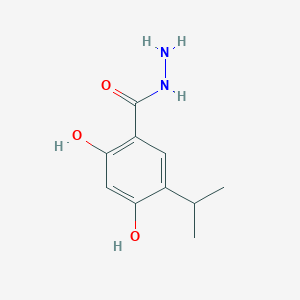
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide is a phenolic hydrazide compound It is known for its unique chemical structure, which includes two hydroxyl groups and a hydrazide functional group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide can be synthesized using ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting materials . The reaction typically involves the following steps:
Esterification: Ethyl 2,4-dihydroxybenzoate is prepared by esterifying 2,4-dihydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s hydrazide group allows it to form Schiff bases with aldehydes and ketones, making it useful in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2,4-dihydroxy-5-propan-2-ylbenzohydrazide involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrazide group can form covalent bonds with carbonyl-containing compounds. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzoic acid hydrazide: Similar structure but lacks the propan-2-yl group.
5,5′-(propane-2,2-diyl)bis(2-hydroxybenzaldehyde): Contains similar hydroxyl groups but different functional groups.
Uniqueness
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide is unique due to the presence of both hydroxyl and hydrazide groups on the same benzene ring, along with the propan-2-yl substituent
特性
CAS番号 |
943519-46-8 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
2,4-dihydroxy-5-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H14N2O3/c1-5(2)6-3-7(10(15)12-11)9(14)4-8(6)13/h3-5,13-14H,11H2,1-2H3,(H,12,15) |
InChIキー |
HXZWBWDTEOYIOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


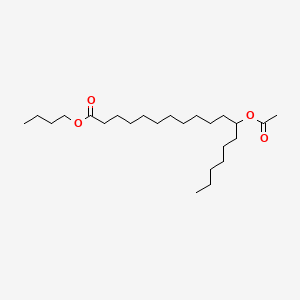
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)

![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)

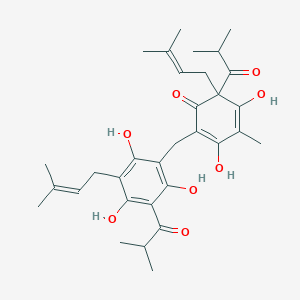
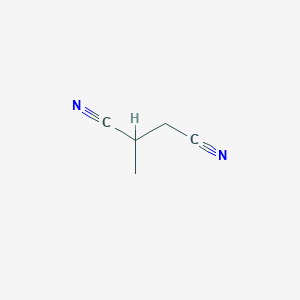
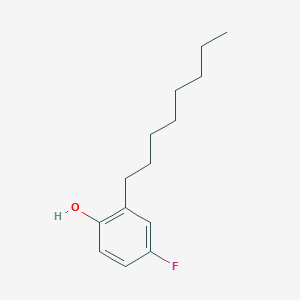
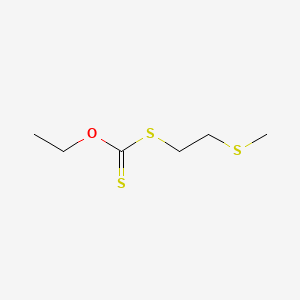
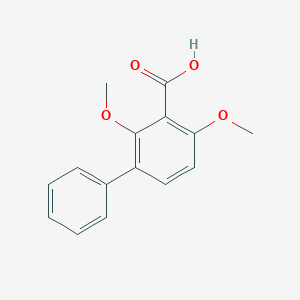
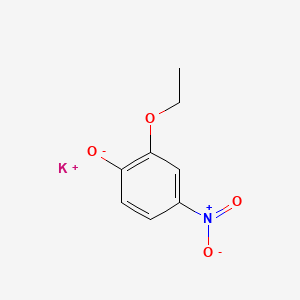
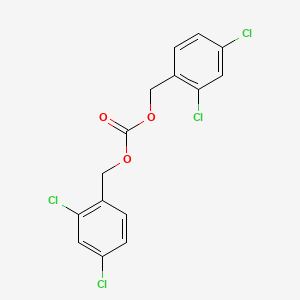
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
